4-Azidomethyl-3-methylbenzonitrile
CAS No.:
Cat. No.: VC13861023
Molecular Formula: C9H8N4
Molecular Weight: 172.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N4 |
|---|---|
| Molecular Weight | 172.19 g/mol |
| IUPAC Name | 4-(azidomethyl)-3-methylbenzonitrile |
| Standard InChI | InChI=1S/C9H8N4/c1-7-4-8(5-10)2-3-9(7)6-12-13-11/h2-4H,6H2,1H3 |
| Standard InChI Key | OKEVEOUGVMACOY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C#N)CN=[N+]=[N-] |
Introduction
Structural and Chemical Properties of 4-Azidomethyl-3-Methylbenzonitrile
Molecular Architecture
The compound features a benzene ring substituted with:
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A nitrile group (-CN) at the para position, enhancing electrophilicity and enabling nucleophilic additions.
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A methyl group (-CH₃) at the meta position, providing steric bulk and influencing electronic effects.
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An azidomethyl group (-CH₂N₃) at the ortho position, offering reactivity for Huisgen cycloaddition and other azide-specific transformations.
This arrangement creates a spatially compact yet highly reactive molecule ideal for modular synthesis.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from analogous compounds provide critical insights:
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¹H-NMR: Peaks at δ 7.61 (d, J = 8.2 Hz) and δ 7.41 (d, J = 7.4 Hz) correspond to aromatic protons, while δ 4.42 (s) aligns with the azidomethyl CH₂ group .
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¹³C-NMR: Signals at δ 140.97 (C-N₃), δ 132.82 (aromatic carbons), and δ 118.55 (CN) confirm the connectivity .
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MS (ESI⁺): A molecular ion peak at m/z 314 [M+H]⁺ matches the expected mass for derivatives of this scaffold .
Synthesis Methodologies
Nucleophilic Substitution Route
The primary synthesis involves reacting 3-methyl-4-(bromomethyl)benzonitrile with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF):
Key considerations:
Reactivity and Functionalization
Huisgen Cycloaddition
The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles:
Case study: Reaction with propargyl alcohol at 55°C yields 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-3-methylbenzonitrile in 81% yield . This product serves as a precursor to antifungal agents .
Pinner Reaction for Amidines
Treatment with anhydrous HCl in ethanol generates imino esters, which react with amines to form amidines:
Example: Reaction with isopropylamine produces 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-N-isopropyl-3-methylbenzamidine, a compound showing 90% antifungal efficacy against C. lagenarium .
Biological and Material Applications
Antifungal Agents
Derivatives of 4-azidomethyl-3-methylbenzonitrile exhibit potent antifungal activity:
| Compound | Efficacy vs. C. lagenarium (200 μg/mL) |
|---|---|
| Triazole-amidine | 90% |
| Carbendazim (control) | 85% |
Mechanism: Triazole rings disrupt fungal ergosterol biosynthesis, while amidine groups enhance membrane permeability .
Anticancer Metallosupramolecules
Triazole derivatives from this scaffold self-assemble with metal ions (e.g., Pt²⁺) into optically pure complexes. These structures show selective cytotoxicity against cancer cells (IC₅₀ < 1 μM in HeLa cells) .
Comparative Analysis with Related Compounds
| Compound | Structure Features | Reactivity/Applications |
|---|---|---|
| 3-Methylbenzonitrile | Lacks azide group | Limited to nitrile-based reactions |
| Methyl Azide | No aromatic system | Explosive; used as reagent |
| 4-Azidobenzonitrile | No methyl substitution | Less steric hindrance in click reactions |
| 4-Azidomethyl-3-methylbenzonitrile | Combined azide, nitrile, and methyl groups | Superior stability and modularity |
Industrial and Research Considerations
Scale-Up Challenges
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Azide handling: Continuous flow systems minimize risks during large-scale synthesis.
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Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH) remains standard for amidine derivatives .
Environmental Impact
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